4-Amino-3-ethoxyphenol hydrochloride
Description
Properties
IUPAC Name |
4-amino-3-ethoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5,10H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUJXGFHINJLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethoxyphenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxyphenol.
Nitration: The 3-ethoxyphenol undergoes nitration to form 4-nitro-3-ethoxyphenol.
Reduction: The nitro group in 4-nitro-3-ethoxyphenol is then reduced to an amino group, resulting in the formation of 4-amino-3-ethoxyphenol.
Hydrochloride Formation: Finally, the 4-amino-3-ethoxyphenol is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-ethoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Quinones.
Reduction: Derivatives with modified amino groups.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Pharmaceutical Applications
4-Amino-3-ethoxyphenol hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.
Key Uses in Pharmaceuticals
- Antioxidant Properties : The compound has been studied for its potential to mitigate oxidative stress, making it a candidate for formulations aimed at reducing cellular damage due to free radicals.
- Antibacterial and Antifungal Activities : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties, suggesting its potential use in developing new antimicrobial agents.
Organic Synthesis
The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules.
Synthetic Pathways
- Preparation of m-Aryloxy Phenols : this compound can be used to synthesize m-aryloxy phenols, which have applications as antioxidants, UV absorbers, and flame retardants.
- Functional Group Modifications : The presence of amino and ethoxy groups allows for further modifications, enabling the creation of compounds with tailored properties for specific applications.
Biological Research
In addition to its synthetic utility, this compound is employed in biological research settings.
Applications in Cell Culture
- It acts as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for optimal cell growth and function .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of this compound by assessing its ability to scavenge free radicals in vitro. Results demonstrated a significant reduction in oxidative stress markers when cells were treated with this compound, indicating its potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antibacterial activity of derivatives synthesized from this compound against common pathogens such as E. coli and Staphylococcus aureus. The derivatives showed promising results, suggesting that this compound could lead to the development of new antibiotics.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethoxyphenol hydrochloride involves its interaction with specific molecular targets. The amino and ethoxy groups on the benzene ring allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Aromatic benzene ring with hydroxyl (-OH), ethoxy (-OCH₂CH₃), and amino (-NH₂) substituents.
- Hydrochloride salt form enhances solubility and stability for industrial or pharmaceutical applications.
Comparison with Structurally Similar Compounds
This section compares 4-amino-3-ethoxyphenol hydrochloride with other aromatic amine hydrochlorides, focusing on molecular properties, functional groups, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties and Stability
- Solubility: 4-Amino-3-ethoxyphenol HCl: Likely water-soluble due to ionic nature; solubility influenced by hydroxyl and ethoxy groups. Dopamine HCl (CAS 62-31-7): Highly water-soluble, critical for neurotransmitter function . 4-Amino-3-phenylbutyric acid HCl: Moderate solubility due to hydrophobic phenyl group; used in solid-phase synthesis .
- Stability: 4-Amino-3-ethoxyphenol is a degradation product, suggesting lower environmental persistence compared to synthetic derivatives like 4-Dimethylamino-N-benzylcathinone HCl (stable for ≥5 years at -20°C) .
Key Differentiators and Challenges
- Functional Group Impact: Ethoxy groups in 4-amino-3-ethoxyphenol HCl enhance lipophilicity compared to hydroxyl-rich analogues like dopamine HCl, affecting bioavailability and environmental mobility.
- Synthetic Complexity: Compounds with multiple aromatic substituents (e.g., 4-Dimethylamino-N-benzylcathinone HCl) require advanced synthesis protocols, as noted in their ≥98% purity specifications .
- Regulatory Considerations: Some analogues, like ortho-toluidine HCl, are classified as carcinogens, underscoring the need for safety evaluations in related compounds .
Biological Activity
4-Amino-3-ethoxyphenol hydrochloride is a chemical compound with notable potential in various biological applications. It serves as an intermediate in organic synthesis and has been studied for its therapeutic properties. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its significance in research.
This compound is synthesized through a multi-step process involving the nitration of 3-ethoxyphenol, followed by reduction to form the amino compound, and finally, treatment with hydrochloric acid to yield the hydrochloride salt. The overall reaction can be summarized as follows:
- Starting Material: 3-Ethoxyphenol
- Nitration: Formation of 4-nitro-3-ethoxyphenol
- Reduction: Conversion of nitro group to amino group
- Hydrochloride Formation: Reaction with hydrochloric acid
This compound is characterized by its ability to undergo various chemical reactions, including oxidation to form quinones and substitution reactions involving the ethoxy group.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets in biological systems. The amino and ethoxy groups facilitate various chemical reactions that can influence metabolic pathways and cellular functions.
Antioxidant Activity
Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that similar compounds possess strong antioxidant activity, which could be beneficial in preventing oxidative damage associated with various diseases .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of related phenolic compounds against human tumor cells. While specific data on this compound is limited, compounds with similar structures have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer therapy .
Study on Anticancer Activity
A significant study evaluated the anticancer effects of phenolic derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited dose-dependent cytotoxic effects, leading to cell apoptosis. Although direct studies on this compound are sparse, its structural similarity to effective anticancer agents suggests it may share similar properties .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of phenolic compounds. Research has shown that many phenolic derivatives possess antibacterial properties against a range of pathogens. This suggests that this compound could also exhibit antimicrobial effects, warranting further investigation .
Data Summary Table
| Property | Description |
|---|---|
| Chemical Formula | C10H14ClN O2 |
| Synthesis Steps | Nitration, Reduction, Hydrochloride Formation |
| Antioxidant Activity | Strong scavenging ability against free radicals |
| Cytotoxic Effects | Potential anticancer activity observed in related studies |
| Antimicrobial Activity | Possible antibacterial properties needing further study |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-3-ethoxyphenol hydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves ethoxylation of nitro precursors followed by catalytic hydrogenation to reduce the nitro group to an amine. For example, intermediates like 3-ethoxy-4-nitrophenol can be hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere. Key characterization steps include:
- HPLC purity analysis (e.g., C18 column, 0.03 M phosphate buffer-methanol mobile phase, UV detection at 207 nm) to confirm ≥98% purity .
- Total nitrogen analysis for stoichiometric validation of the hydrochloride salt .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR to confirm ethoxy (-OCH₂CH₃) and amine (-NH₂) substituents.
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) matching the theoretical mass (e.g., ~215.6 g/mol for C₈H₁₁NO₂·HCl).
- HPLC retention time comparison with certified reference standards to rule out impurities .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Monitor for:
- Hydrolysis : Test aqueous solutions for pH-dependent degradation using accelerated stability studies (e.g., 40°C/75% RH for 6 months) .
- Oxidation : Use inert gas (N₂/Ar) overlays to prevent amine oxidation to quinone derivatives .
Advanced Research Questions
Q. How can conflicting purity data between HPLC and nitrogen analysis be resolved?
- Methodological Answer : Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts). Resolve by:
- Ion chromatography (IC) to quantify chloride counterion content .
- Elemental analysis (EA) for C/H/N/O ratios to confirm stoichiometry .
- Titrimetric methods (e.g., potentiometric titration) for HCl content validation .
Q. What advanced analytical strategies identify degradation products in stressed samples?
- Methodological Answer : Subject samples to thermal/oxidative stress and analyze via:
- LC-MS/MS with collision-induced dissociation (CID) to fragment and identify degradation byproducts (e.g., ethoxy cleavage products) .
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and monitor photolytic pathways .
Q. How can computational modeling predict the solubility and reactivity of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- LogP values for solubility prediction in polar solvents (e.g., water, methanol) .
- Reactive sites : Frontier molecular orbital (FMO) analysis to identify nucleophilic amine groups prone to electrophilic attack .
Q. What safety protocols are critical for handling hydrochloride salts in high-throughput screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
